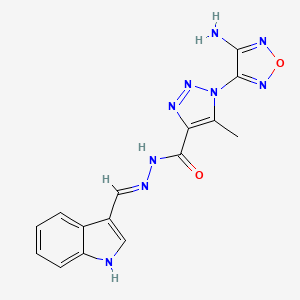![molecular formula C17H19N5O B6012590 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone](/img/structure/B6012590.png)
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone, also known as PD 153035, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the role of EGFR in various biological processes.
Applications De Recherche Scientifique
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 is primarily used in scientific research to study the role of EGFR in various biological processes. It has been shown to inhibit the growth of cancer cells that overexpress EGFR, making it a potential therapeutic agent for the treatment of cancer. 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 has also been used to study the role of EGFR in wound healing, angiogenesis, and inflammation.
Mécanisme D'action
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 works by binding to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells that overexpress EGFR.
Biochemical and Physiological Effects:
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels in tumors. In addition, 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 has been shown to enhance the effectiveness of radiation therapy in cancer cells that overexpress EGFR.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 in lab experiments is its high selectivity for EGFR. This allows researchers to study the specific role of EGFR in various biological processes without affecting other signaling pathways. However, one limitation of 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 in scientific research. One area of interest is the development of new EGFR inhibitors that are more potent and selective than 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035. Another area of interest is the study of the role of EGFR in other biological processes, such as metabolism and immune function. Finally, 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 may have potential therapeutic applications in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
Méthodes De Synthèse
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 can be synthesized using a multistep process involving the reaction of 2-aminobenzoic acid with 2-chloro-4-methylquinazoline to form 2-(4-methyl-2-quinazolinyl)aminobenzoic acid. The resulting compound is then reacted with 4,6-dichloro-5-propylpyrimidine to form 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035.
Propriétés
IUPAC Name |
4-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-4-7-13-11(3)19-17(21-15(13)23)22-16-18-10(2)12-8-5-6-9-14(12)20-16/h5-6,8-9H,4,7H2,1-3H3,(H2,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAZYAKLWSYJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC3=CC=CC=C3C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-propylpyrimidin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6012508.png)
![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)

![2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)
![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6012545.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)


![(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone](/img/structure/B6012603.png)

